5-Formyl-2-(trifluoromethoxy)benzeneboronic acid
Overview
Description
5-Formyl-2-(trifluoromethoxy)benzeneboronic acid: is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-formyl-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
Chemistry: 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The primary mechanism by which 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The formyl and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
5-Trifluoromethyl-2-formylphenylboronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Trifluoromethoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain transformations.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups, which can significantly alter its reactivity and properties.
Uniqueness: 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid is unique due to the presence of both a formyl group and a trifluoromethoxy group, which can provide distinct electronic and steric effects, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
[5-formyl-2-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQZPNQAVZJFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620951 | |
Record name | [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459810-97-0 | |
Record name | [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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